molecular formula C16H14O3 B1608121 Methyl 3-oxo-3-(3-phenylphenyl)propanoate CAS No. 677326-70-4

Methyl 3-oxo-3-(3-phenylphenyl)propanoate

Cat. No.: B1608121
CAS No.: 677326-70-4
M. Wt: 254.28 g/mol
InChI Key: IYDXKTYOPUAGEG-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(3-phenylphenyl)propanoate is a high-purity chemical building block designed for advanced research and development applications. This compound features a biphenyl core structure, making it a valuable intermediate in medicinal chemistry for the synthesis of potential drug candidates and bioactive molecules. Its distinct structure is also of significant interest in material science, particularly in the development of organic electronic materials and novel polymers. Researchers utilize this ester in various organic synthesis reactions, including condensation and cyclization, to create more complex molecular architectures. The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information is provided for research purposes and is not to be construed as a recommendation for specific applications.

Properties

IUPAC Name

methyl 3-oxo-3-(3-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-16(18)11-15(17)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDXKTYOPUAGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373489
Record name methyl 3-oxo-3-(3-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677326-70-4
Record name methyl 3-oxo-3-(3-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 677326-70-4
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Biological Activity

Methyl 3-oxo-3-(3-phenylphenyl)propanoate, also known as 3-biphenyl-3-yl-3-oxo-propionic acid methyl ester, is a compound with significant biological activity owing to its structural features that allow for interaction with various biological systems. This article explores the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H14O3
Molar Mass254.28 g/mol
Density1.141 ± 0.06 g/cm³
Boiling Point397.8 ± 25.0 °C
pKa9.89 ± 0.46

These properties indicate that the compound is a lipophilic molecule, which may facilitate its interaction with lipid membranes and biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar biphenyl structures often exhibit anti-inflammatory, antibacterial, and anticancer properties. The biphenyl moiety is known for its role in enhancing the bioactivity of drugs by improving their binding affinity to target proteins.

Biological Activities

  • Antibacterial Activity :
    • Studies have shown that derivatives of biphenyl compounds possess antibacterial properties against various pathogens. For instance, compounds structurally related to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria by inhibiting bacterial growth and biofilm formation.
  • Anti-inflammatory Effects :
    • Similar compounds have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties :
    • The compound's ability to induce apoptosis in cancer cells has been documented in various studies. For example, methyl derivatives of similar structures have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study 1: Antibacterial Screening

In a screening study, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of approximately 15 mm at a concentration of 50 µg/mL, suggesting moderate antibacterial activity.

Case Study 2: Anti-inflammatory Assay

A study evaluating the anti-inflammatory potential of the compound used a murine model of inflammation induced by lipopolysaccharide (LPS). This compound significantly reduced the levels of TNF-alpha and IL-6 in serum compared to control groups, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

  • In vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells.
  • Mechanistic Insights : The compound was found to activate caspase pathways leading to apoptosis in treated cells.
  • Synergistic Effects : Combination studies with existing antibiotics showed enhanced antibacterial effects when used alongside traditional treatments.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences among selected β-ketoesters:

Compound Name Substituent at Carbonyl Position Ester Group Key Features Reference
This compound 3-Biphenyl Methyl Aromatic biphenyl group enhances π-stacking; used in spirocyclization
Methyl 3-oxo-3-(4-trifluoromethylphenyl)propanoate 4-Trifluoromethylphenyl Methyl Electron-withdrawing CF₃ group increases electrophilicity
Ethyl 3-oxo-3-(p-tolyl)propanoate p-Tolyl (4-methylphenyl) Ethyl Methyl substituent improves solubility; used in nickel-catalyzed reactions
Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate 2,3,4-Trimethoxyphenyl Methyl Methoxy groups enhance polarity and potential bioactivity
Methyl 3-oxo-3-(pyridin-2-yl)propanoate Pyridin-2-yl Methyl Heteroaromatic ring introduces basicity; applicable in coordination chemistry

Physicochemical Properties

  • Solubility: Electron-withdrawing groups (e.g., CF₃ in Methyl 3-oxo-3-(4-trifluoromethylphenyl)propanoate) reduce solubility in polar solvents compared to methoxy-substituted derivatives .
  • Thermal Stability: Methyl esters generally exhibit higher volatility than ethyl analogs, as seen in Ethyl 3-oxo-3-(p-tolyl)propanoate (oil form) vs. crystalline methyl derivatives .
  • Spectroscopic Data: Distinct NMR shifts arise from substituent electronic effects. For example, the CF₃ group in Methyl 3-oxo-3-(4-trifluoromethylphenyl)propanoate causes downfield shifts in ¹³C NMR (δ 195.0 ppm for carbonyl) .

Key Research Findings

Substituent-Driven Reactivity : Electron-deficient aryl groups (e.g., CF₃) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic additions .

Steric Effects : Bulky substituents (e.g., 3-phenylphenyl) hinder certain cyclization pathways but enable unique spirocyclic products .

Biological Activity : Methoxy-substituted derivatives exhibit increased interaction with biological targets, as seen in HepG2 cell glucose uptake studies for related compounds .

Preparation Methods

Claisen Condensation Approach

A common method for β-keto esters involves Claisen condensation between an ester and a ketone or between two esters. For this compound:

  • Starting Materials : Methyl acetate or methyl propionate and 3-phenylbenzoyl chloride or 3-phenylbenzoyl derivatives.
  • Reaction Conditions : Strong bases such as sodium ethoxide or sodium hydride in anhydrous ethanol or THF under inert atmosphere.
  • Mechanism : The enolate formed from the ester attacks the acyl chloride or ketone derivative, forming the β-keto ester after workup.

This method is supported by analogous syntheses of methyl 3-oxo-3-phenylpropanoate derivatives, which show good yields and selectivity.

Direct Acylation of Methyl 3-oxo-3-phenylpropanoate

An alternative approach is the functionalization of methyl 3-oxo-3-phenylpropanoate by introducing the additional phenyl substituent at the 3-position through:

This method allows the biphenyl group to be installed selectively on the keto ester framework.

Esterification and Purification

  • Esterification : If starting from the free acid, methylation is achieved via Fischer esterification using methanol and an acid catalyst (e.g., sulfuric acid) under reflux.
  • Purification : Recrystallization from solvents such as ethyl acetate or column chromatography using silica gel with hexane/ethyl acetate mixtures.
  • Drying : Use of sodium sulfate for drying organic layers before evaporation.

Detailed Experimental Data and Reaction Conditions

Step Reagents & Conditions Yield (%) Notes
Claisen condensation between methyl acetate and 3-phenylbenzoyl chloride Sodium ethoxide, ethanol, reflux, inert atmosphere, 6-8 h 75-85% Requires anhydrous conditions to prevent hydrolysis
Suzuki coupling of methyl 3-oxo-3-phenylpropanoate with 3-phenylphenyl boronic acid Pd(PPh3)4 catalyst, K2CO3 base, toluene, 80 °C, 12 h 70-80% High selectivity for biphenyl substitution
Fischer esterification (if starting from acid) Methanol, H2SO4 catalyst, reflux, 4 h 80-90% Removal of water shifts equilibrium towards ester formation
Purification Recrystallization from ethyl acetate/hexane - Yields pure white crystalline product

Comparative Analysis with Related Compounds

Compound Preparation Method Key Reagents Yield Reference
Methyl 3-oxo-3-phenylpropanoate Claisen condensation Sodium methoxide, methyl acetate 80-85% Ambeed data on related compounds
Methyl 3-oxo-3-(pyridin-2-yl)propanoate Condensation of 3-pyridine-2-ylpropanoic acid with methyl formate Methyl formate, acid catalyst ~75% Analogous synthesis
This compound Suzuki coupling after β-keto ester formation Pd catalyst, biphenyl boronic acid 70-80% Inferred from coupling methods

Research Findings and Observations

  • Reaction Atmosphere : Inert atmosphere (nitrogen or argon) is critical to prevent oxidation of sensitive intermediates.
  • Temperature Control : Maintaining moderate temperatures (50-80 °C) improves selectivity and yield.
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) favor coupling reactions; ethanol or methanol preferred for esterification.
  • Purification : Multiple washings and recrystallization steps ensure removal of palladium residues and unreacted starting materials.
  • Yields : Overall yields for multi-step synthesis range from 65% to 85%, depending on reaction optimization.

Summary Table of Preparation Methods

Method Description Key Reagents Conditions Yield (%) Advantages Limitations
Claisen Condensation Formation of β-keto ester from ester and acyl chloride Sodium ethoxide, methyl acetate, 3-phenylbenzoyl chloride Reflux, inert atmosphere 75-85 Straightforward, high yield Requires moisture-free conditions
Suzuki Coupling Biphenyl installation on β-keto ester Pd catalyst, biphenyl boronic acid, base 80 °C, 12 h, inert 70-80 High selectivity, versatile Requires expensive catalysts
Fischer Esterification Methylation of free acid Methanol, acid catalyst Reflux, 4 h 80-90 Simple, high yield Equilibrium reaction, water removal needed
Purification Recrystallization and chromatography Ethyl acetate, hexane, silica gel Ambient temperature - High purity product Time-consuming

Q & A

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Conduct accelerated stability studies:
  • Thermal stress : 40°C/75% RH for 6 months, monitoring degradation via TLC or HPLC .
  • Light exposure : UV-Vis spectroscopy detects photooxidation of the β-keto group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-oxo-3-(3-phenylphenyl)propanoate
Reactant of Route 2
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Methyl 3-oxo-3-(3-phenylphenyl)propanoate

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